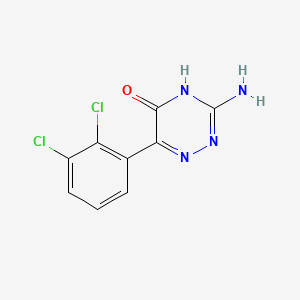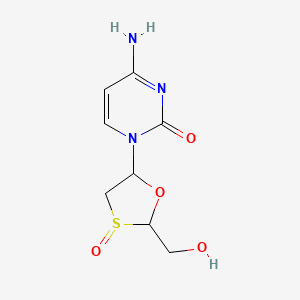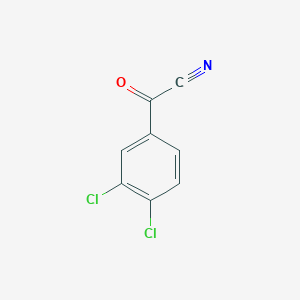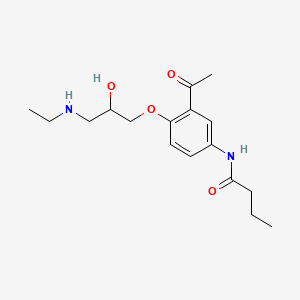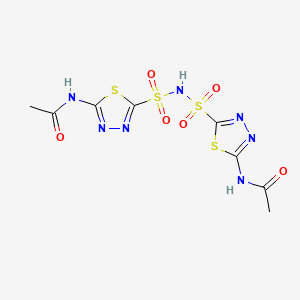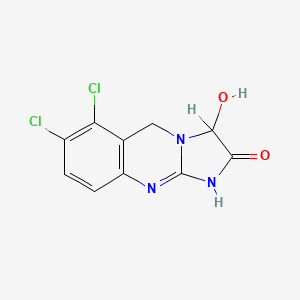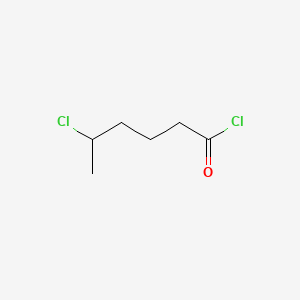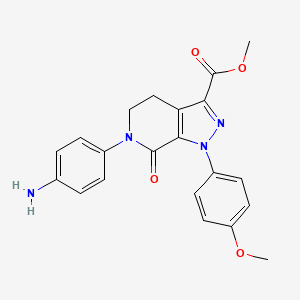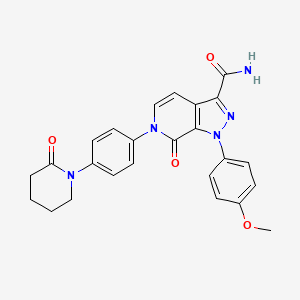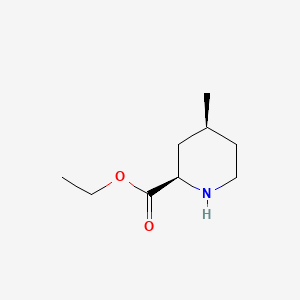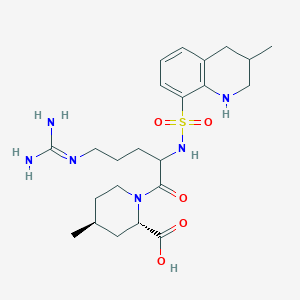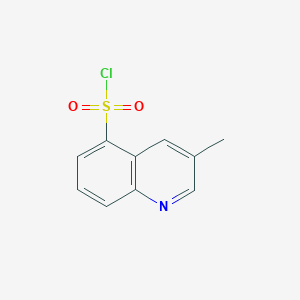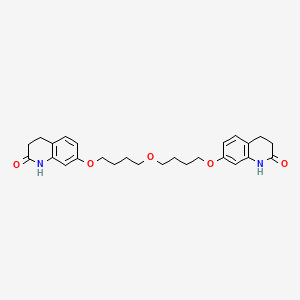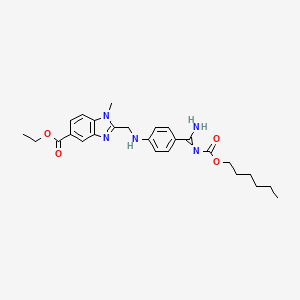
1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester
Vue d'ensemble
Description
The compound you mentioned seems to be a complex organic molecule. It contains several functional groups, including an amino group, a carbonyl group, and an imidazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the imidazole ring and the various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and can affect how it behaves in different environments .Applications De Recherche Scientifique
Application in Medicine: Anticoagulant
- Methods : It is applied as a prodrug which is metabolized in the body to release the active compound that inhibits thrombin, a key enzyme in the blood clotting process .
- Results : The compound has shown efficacy in prolonging thrombin time, indicating its potential to prevent clot formation .
Application in Stroke Prophylaxis
- Methods : As a prodrug, it is administered in a form that is converted into the active agent in the body, targeting the clotting cascade .
- Results : Studies suggest that it can effectively reduce the risk of stroke by managing the coagulation pathway .
Application in Vein Thrombosis Prophylaxis
- Methods : The compound is used in a salt form, such as hydrochloride, to enhance its stability and absorption .
- Results : Clinical trials have indicated a decrease in the incidence of postoperative deep vein thrombosis .
Application in Biochemistry: Enzyme Inhibition Study
- Methods : Biochemical assays are conducted to measure the inhibitory effect on thrombin activity .
- Results : The compound has demonstrated a significant inhibitory effect on thrombin, validating its potential use in anticoagulant therapy .
Application in Organic Chemistry: Synthesis of Polymorphs
- Methods : Different crystalline forms are synthesized to explore their pharmacokinetic properties .
- Results : The polymorphs exhibit varied solubility and stability, affecting their medicinal efficacy .
Application in Pharmacology: Drug Development
- Methods : The compound’s pharmacological profile is assessed, including its metabolism, efficacy, and safety .
- Results : The research has led to insights into its potential as a safer alternative to existing anticoagulants with fewer side effects .
Application in Antiviral Research
- Methods : The compound is tested in vitro against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus .
- Results : Preliminary results indicate potential antiviral activity, warranting further study .
Application in Chemical Synthesis of Polymorphs
- Methods : Various crystallization techniques are employed to produce distinct polymorphs .
- Results : The polymorphs show different pharmacokinetic and pharmacodynamic profiles, which could lead to tailored therapeutic applications .
Application in Drug Formulation
- Methods : The compound is incorporated into pills, capsules, or injectable solutions to optimize its delivery and efficacy .
- Results : Enhanced bioavailability and therapeutic effect have been observed in preliminary formulations .
Application in Pharmacogenomics
- Methods : Genetic screening is used to identify patient subgroups that may respond differently to the compound .
- Results : The findings could lead to personalized medicine approaches, optimizing treatment regimens based on genetic makeup .
Application in Analytical Chemistry
- Methods : The compound’s unique structure is utilized to develop analytical standards and calibration curves .
- Results : Improved accuracy and precision in the measurement of related substances and impurities in pharmaceutical preparations .
Application in Toxicology
- Methods : The compound is subjected to acute and chronic toxicity tests in animal models .
- Results : Data on the compound’s toxicological effects are crucial for determining safe dosage ranges for human use .
Application in Cardiovascular Medicine
- Methods : It is administered to patients at risk of thrombotic events, with dosage and administration monitored closely .
- Results : Early clinical trials indicate a reduction in the occurrence of thrombotic events without significant side effects .
Application in Molecular Biology
- Methods : Molecular assays are conducted to observe the interaction between the compound and various clotting factors .
- Results : The studies provide insights into the molecular mechanisms of thrombosis and potential targets for new anticoagulants .
Application in Chemical Engineering
- Methods : Advanced chemical engineering techniques are applied to synthesize the compound efficiently and sustainably .
- Results : The optimization leads to a more cost-effective and environmentally friendly production process .
Application in Nanotechnology
- Methods : Nanoparticles are designed to carry the compound directly to the site of thrombosis .
- Results : The targeted delivery system shows promise in increasing the efficacy and reducing the systemic side effects of the compound .
Application in Computational Chemistry
- Methods : Simulations are run to understand the compound’s interaction with biological membranes and proteins .
- Results : The computational studies aid in predicting the compound’s pharmacokinetics and potential drug interactions .
Application in Pharmaceutical Law
Safety And Hazards
Orientations Futures
The future directions for research on a compound would depend on its potential uses. For example, if a compound shows promise as a pharmaceutical, future research might focus on clinical trials and drug development. Alternatively, if a compound has interesting chemical properties, researchers might focus on studying these properties in more detail .
Propriétés
Numéro CAS |
1408238-36-7 |
|---|---|
Nom du produit |
1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester |
Formule moléculaire |
C26H33N5O4 |
Poids moléculaire |
479.57 |
Nom IUPAC |
ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33) |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Des-(N-2-pyridyl-β-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate; 2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



